Trifluoroacetyl-dialanine-4-nitroanilide

Description

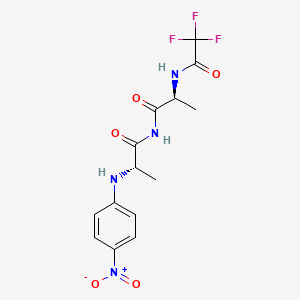

Trifluoroacetyl-dialanine-4-nitroanilide is a synthetic peptide derivative featuring a nitroaniline core modified with a trifluoroacetyl group and a dialanine (Ala-Ala) moiety. This compound is structurally characterized by its 4-nitroaniline backbone, where the amino group is substituted with a dialanine chain, and the aromatic ring is further functionalized with a trifluoroacetyl group (-COCF₃). Such modifications enhance its stability and reactivity, making it valuable in biochemical studies, particularly as a chromogenic substrate for proteolytic enzymes like elastase or chymotrypsin, where cleavage of the nitroanilide bond releases a detectable yellow product (4-nitroaniline) .

The trifluoroacetyl group confers increased electrophilicity and resistance to enzymatic degradation compared to acetylated analogs, while the dialanine sequence provides specificity for enzyme recognition .

Properties

CAS No. |

68739-16-2 |

|---|---|

Molecular Formula |

C14H15F3N4O5 |

Molecular Weight |

376.29 g/mol |

IUPAC Name |

(2S)-2-(4-nitroanilino)-N-[(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]propanamide |

InChI |

InChI=1S/C14H15F3N4O5/c1-7(18-9-3-5-10(6-4-9)21(25)26)11(22)20-12(23)8(2)19-13(24)14(15,16)17/h3-8,18H,1-2H3,(H,19,24)(H,20,22,23)/t7-,8-/m0/s1 |

InChI Key |

JGIBDPDQDQAOMR-YUMQZZPRSA-N |

SMILES |

CC(C(=O)NC(=O)C(C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-] |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)NC(=O)C(C)NC(=O)C(F)(F)F)NC1=CC=C(C=C1)[N+](=O)[O-] |

Other CAS No. |

68739-16-2 |

Synonyms |

TFADANA trifluoroacetyl-dialanine-4-nitroanilide trifluoroacetyl-dialanine-p-nitroanilide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Nitroaniline Derivatives

Nitroaniline derivatives are widely used as enzyme substrates and synthetic intermediates. Key structural analogs include:

Key Findings :

- The dialanine chain in Trifluoroacetyl-dialanine-4-nitroanilide enhances enzyme specificity compared to mono-amide analogs (e.g., acetamide/propanamide derivatives) .

- Trifluoroacetyl substitution improves stability over acetylated analogs, as the strong electron-withdrawing effect of -CF₃ reduces hydrolysis rates .

Functional Group Variations

Trifluoroacetyl vs. Acetyl/Propanamide Groups :

- Reactivity : The trifluoroacetyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during enzymatic cleavage compared to acetyl (-COCH₃) or propanamide (-COCH₂CH₃) groups .

- Stability : Trifluoroacetyl derivatives exhibit greater thermal and hydrolytic stability. For example, N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 393-12-4) degrades 30% faster under alkaline conditions than its trifluoroacetyl counterpart .

Thioamide Analogs : Thioamide-containing analogs (e.g., thiobenzimidazolones ) replace the carbonyl oxygen with sulfur, altering electronic properties and reducing cleavage efficiency. For instance, thioamide substrates require harsher reaction conditions (e.g., elevated temperatures) for hydrolysis compared to nitroanilides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.